molecular formula C23H20N4O6 B3218377 4-[({[5-(3-methylphenyl)-2-thienyl]sulfonyl}amino)methyl]-N-phenylbenzamide CAS No. 1189656-65-2

4-[({[5-(3-methylphenyl)-2-thienyl]sulfonyl}amino)methyl]-N-phenylbenzamide

Cat. No. B3218377
CAS RN: 1189656-65-2
M. Wt: 448.4
InChI Key: UYEVCUWZYJZFMR-UHFFFAOYSA-N
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Description

The compound “4-[({[5-(3-methylphenyl)-2-thienyl]sulfonyl}amino)methyl]-N-phenylbenzamide” is a complex organic molecule. It contains a benzamide group, a sulfonyl group, and a thiophene ring, which are all common functional groups in organic chemistry .

Mechanism of Action

4-[({[5-(3-methylphenyl)-2-thienyl]sulfonyl}amino)methyl]-N-phenylbenzamide inhibits BTK by binding to its active site, thereby preventing downstream activation of the BCR signaling pathway. This leads to decreased survival and proliferation of B-cells, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other effects on B-cells, including modulation of cytokine production and inhibition of B-cell migration and adhesion. These effects may contribute to the overall efficacy of this compound as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 4-[({[5-(3-methylphenyl)-2-thienyl]sulfonyl}amino)methyl]-N-phenylbenzamide is its specificity for BTK, which reduces the risk of off-target effects. However, like all drugs, this compound has certain limitations, including the potential for drug resistance and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on 4-[({[5-(3-methylphenyl)-2-thienyl]sulfonyl}amino)methyl]-N-phenylbenzamide. These include:
1. Clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.
2. Studies to investigate the potential of this compound in combination with other drugs, such as immune checkpoint inhibitors or chemotherapy.
3. Exploration of the mechanism of action of this compound and its effects on other signaling pathways in B-cells.
4. Development of biomarkers to predict response to this compound and monitor treatment efficacy.
5. Investigation of the potential of this compound in other diseases, such as autoimmune disorders or viral infections.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has demonstrated potent anti-tumor activity in preclinical studies. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Scientific Research Applications

4-[({[5-(3-methylphenyl)-2-thienyl]sulfonyl}amino)methyl]-N-phenylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other drugs.

properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O6/c1-29-15-4-7-18(30-2)16(12-15)17-5-8-22(28)27(25-17)10-9-21-24-23(26-33-21)14-3-6-19-20(11-14)32-13-31-19/h3-8,11-12H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEVCUWZYJZFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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